
Kdm5A-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KDM5A-IN-1 es un inhibidor potente y biodisponible por vía oral de la familia de demetilasas de histona lisina 5 (KDM5), que se dirige específicamente a KDM5A, KDM5B y KDM5C. Este compuesto ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para inhibir la desmetilación de la lisina 4 en la histona H3 (H3K4), que desempeña un papel crucial en la regulación de la expresión génica .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Las rutas sintéticas específicas y las condiciones de reacción son propietarias y la información detallada no está fácilmente disponible en la literatura pública .
Métodos de producción industrial: Los métodos de producción industrial de KDM5A-IN-1 no están ampliamente documentados. Es probable que el compuesto se produzca utilizando técnicas estándar de síntesis orgánica, incluidas reacciones de varios pasos, procesos de purificación y medidas de control de calidad para garantizar una alta pureza y biodisponibilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: KDM5A-IN-1 principalmente experimenta interacciones con sus enzimas diana en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Su principal modo de acción implica la unión al sitio activo de las enzimas KDM5, inhibiendo así su actividad demetilasa .
Reactivos y condiciones comunes: El compuesto se utiliza típicamente en ensayos biológicos en condiciones que mantienen su estabilidad y actividad. Los reactivos comunes incluyen dimetilsulfóxido (DMSO) para la solubilización y diversos tampones para mantener el pH y la fuerza iónica durante los ensayos .
Principales productos formados: El producto principal de la interacción entre this compound y sus enzimas diana es la inhibición de la actividad de desmetilación, lo que lleva a una acumulación de histonas metiladas, que pueden alterar los patrones de expresión génica .
Aplicaciones Científicas De Investigación
Ha demostrado ser prometedor en la inhibición del crecimiento de varias líneas celulares cancerosas, incluido el cáncer de mama y el adenocarcinoma de pulmón, al inducir el arresto del ciclo celular y promover la apoptosis . Además, se ha investigado el papel de KDM5A-IN-1 en la mejora de las respuestas inmunitarias antitumorales al restaurar la expresión de genes de presentación de antígenos .
Mecanismo De Acción
KDM5A-IN-1 ejerce sus efectos uniéndose al sitio activo de las enzimas KDM5, específicamente KDM5A, KDM5B y KDM5C. Esta unión inhibe la desmetilación de la lisina 4 en la histona H3 (H3K4), lo que lleva a una acumulación de histonas metiladas. Esta acumulación puede resultar en una expresión génica alterada, lo que puede inhibir la proliferación de células cancerosas y promover la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares:
- CPI-455: otro inhibidor de KDM5 que carece de selectividad para miembros específicos de la familia KDM5 .
- Compuesto 21: un derivado optimizado con una actividad de inhibición de KDM5A ligeramente menor, pero una mayor potencia contra ciertas líneas celulares cancerosas .
Singularidad: KDM5A-IN-1 es único en su alta selectividad y potencia para KDM5A, KDM5B y KDM5C, lo que lo convierte en una herramienta valiosa para estudiar el papel de estas enzimas en el cáncer y otras enfermedades. Su biodisponibilidad oral y su capacidad para inducir el arresto del ciclo celular y la apoptosis en las células cancerosas lo distinguen aún más de otros inhibidores de KDM5 .
Propiedades
IUPAC Name |
N-[(3R)-1-(5-propan-2-yl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-9(2)12-7-13(18-17-12)15(21)19-6-5-11(8-19)16-14(20)10-3-4-10/h7,9-11H,3-6,8H2,1-2H3,(H,16,20)(H,17,18)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEXTVGTDZRKJS-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CCC(C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N2CC[C@H](C2)NC(=O)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

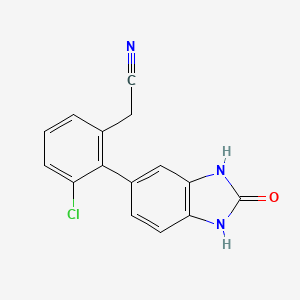
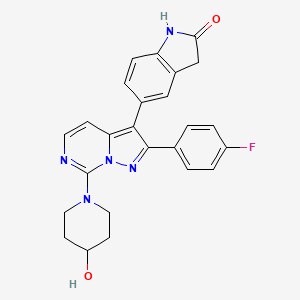


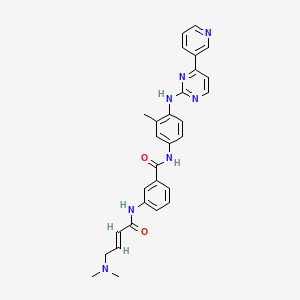
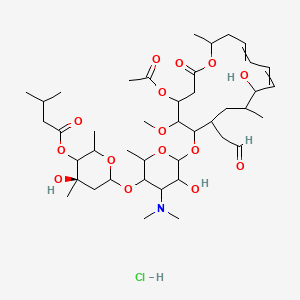

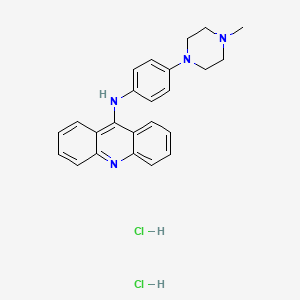

![(S)-2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-N-(3-(4-methylpiperazin-1-yl)propyl)acetamide](/img/structure/B608253.png)
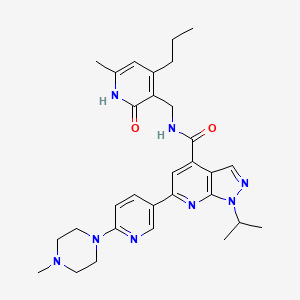
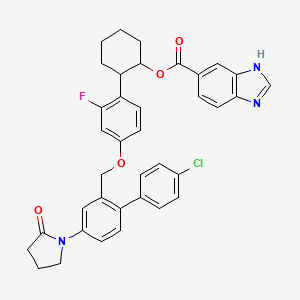
![7-(4,6-ditert-butylpyrimidin-2-yl)-3-[4-(trifluoromethoxy)phenyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B608259.png)
